molecular formula C15H21ClN2OS B2504846 (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448128-59-3

(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2504846
CAS No.: 1448128-59-3
M. Wt: 312.86
InChI Key: KSIUTYPTBAOLQP-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a synthetic compound offered for research purposes. It is structurally characterized as a synthetic cathinone, a class of compounds known to interact with key neurotransmitter transporters in the brain . Synthetic cathinones are primarily investigated for their effects on the solute carrier 6 (SLC6) family of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) . These transporters are critical for terminating monoamine signaling, and compounds that target them can profoundly alter cell-to-cell communication . Depending on their specific structure, synthetic cathinones can act either as transporter substrates, which evoke neurotransmitter release, or as potent transporter inhibitors, which block neurotransmitter reuptake . Compounds with a pyrrolidine moiety, similar to the structural features of this molecule, are often potent uptake blockers at DAT and NET, leading to significant increases in extracellular dopamine concentrations, a mechanism underlying psychomotor stimulation . Research into such compounds provides valuable insights into the structure-activity relationships of transporter interactions and their neuropharmacological outcomes . This product is intended for laboratory research use only in controlled settings. It is not for human consumption, nor for diagnostic, therapeutic, or any other personal use. Researchers should handle this material in accordance with all applicable laws and institutional guidelines.

Properties

IUPAC Name

(3-chlorophenyl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2OS/c1-17(2)10-14-11-20-8-4-7-18(14)15(19)12-5-3-6-13(16)9-12/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIUTYPTBAOLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the dimethylamino group and the chlorophenyl group via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the chlorophenyl or dimethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

Chemistry

In chemistry, (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural similarity to certain bioactive molecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with two structurally related analogs from the evidence:

Property Target Compound (3-Chlorophenyl Derivative) Cyclohex-3-en-1-yl Derivative (3-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
Molecular Formula C15H21ClN2OS (estimated) C15H26N2OS C17H23FN2O2S
Molecular Weight ~312.9 282.4 338.4
Aryl Substituent 3-Chlorophenyl Cyclohex-3-en-1-yl 3-Fluorophenyl
Thiazepane Ring Substituent Dimethylaminomethyl Dimethylaminomethyl Morpholinomethyl
Key Functional Groups Chlorine, tertiary amine Alkene, tertiary amine Fluorine, morpholine ring

Key Differences and Implications

Aryl Group Effects: The 3-chlorophenyl group in the target compound is more electron-withdrawing than the 3-fluorophenyl group in (Cl has a higher electronegativity and larger atomic radius), which may influence receptor binding affinity or metabolic stability .

Thiazepane Substituent Effects: The dimethylaminomethyl group (target compound and ) is smaller and less polar than the morpholinomethyl group in . This difference could reduce steric hindrance and alter solubility; morpholine’s oxygen atom may increase hydrophilicity .

Biological Activity

The compound (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone , also known by its chemical identifiers, exhibits significant biological activity that is of interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN2OSC_{15}H_{18}ClN_{2}OS. Its structure features a thiazepan ring, which is known for its role in various biological activities. The presence of the dimethylamino group enhances its lipophilicity and potential bioavailability.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in the central nervous system (CNS) and cancer pathways.

  • CNS Activity : The dimethylamino group is known to facilitate interactions with neurotransmitter systems, potentially influencing mood and cognition.
  • Antitumor Effects : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

Case Studies

Several studies have investigated the effects of related compounds on biological systems:

  • Study 1 : A compound structurally similar to this compound was shown to inhibit tumor growth in vitro by inducing cell cycle arrest in human breast cancer cells (MCF-7) .
  • Study 2 : In a neuropharmacological assessment, a related thiazepan derivative demonstrated significant anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
CNS EffectsPotential influence on neurotransmitter systems
Antitumor ActivityInduces apoptosis in cancer cell lines
Anxiolytic EffectsDemonstrated significant effects in animal models

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a vital role in its efficacy:

  • Absorption : The lipophilic nature due to the dimethylamino group may enhance gastrointestinal absorption.
  • Metabolism : Likely metabolized through hepatic pathways; further studies are needed to identify specific enzymes involved.
  • Excretion : Primarily renal; monitoring for metabolites could provide insights into safety profiles.

Future Directions

Research on this compound is still emerging. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • Clinical Trials : To evaluate therapeutic potential in humans for conditions such as cancer and anxiety disorders.

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